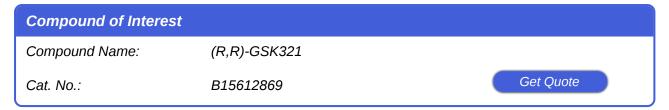


(R,R)-GSK321: A Technical Guide to its Target Profile and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-GSK321 is a small molecule inhibitor primarily targeting wild-type isocitrate dehydrogenase 1 (WT IDH1). It is the (R,R)-enantiomer of GSK321, a potent and selective inhibitor of mutant forms of IDH1. Understanding the specific target profile and selectivity of (R,R)-GSK321 is crucial for its application as a chemical probe in research and for assessing its therapeutic potential. This document provides an in-depth technical overview of the target profile, selectivity, and relevant experimental methodologies for (R,R)-GSK321.

Core Target Profile and Selectivity

(R,R)-GSK321 is characterized as an inhibitor of wild-type isocitrate dehydrogenase 1 (WT IDH1) with a reported half-maximal inhibitory concentration (IC50) of 120 nM.[1] While its primary target is WT IDH1, it also exhibits some cross-reactivity with the mutant R132H form of IDH1.[1]

In contrast, its isomer, GSK321, demonstrates high potency against various IDH1 mutants (R132G, R132C, and R132H) with IC50 values in the low nanomolar range (2.9 nM, 3.8 nM, and 4.6 nM, respectively) and a comparatively weaker inhibition of WT IDH1 (IC50 of 46 nM). [2][3][4] GSK321 also displays significant selectivity, with over 100-fold greater potency for mutant IDH1 compared to IDH2.[2][4][5]



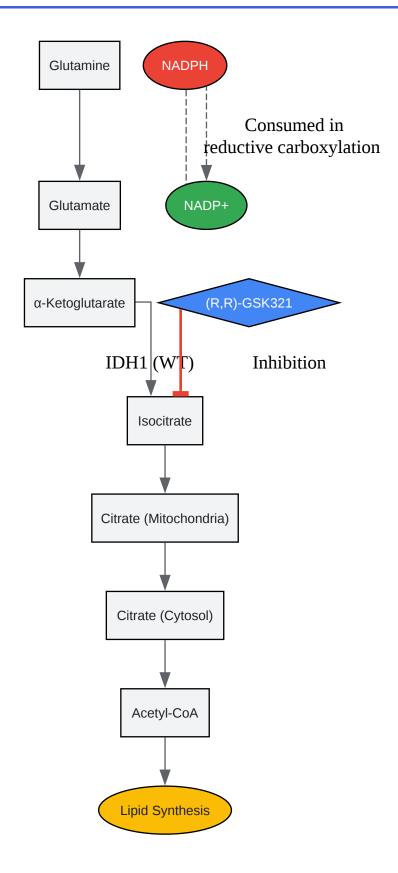
Ouantitative Inhibition Data

Compound	Target	IC50 (nM)
(R,R)-GSK321	WT IDH1	120[1]
Mutant IDH1 (R132H)	Cross-reactivity reported[1]	
GSK321	Mutant IDH1 (R132G)	2.9[2][3]
Mutant IDH1 (R132C)	3.8[2][3]	
Mutant IDH1 (R132H)	4.6[2][3]	-
WT IDH1	46[2][3]	-
IDH2	>100-fold selectivity vs. mutant IDH1[2][4][5]	_

Signaling Pathway Modulation

(R,R)-GSK321 has been shown to induce a dose-dependent decrease in reductive glutaminolysis in A-498 cells.[1] Reductive glutaminolysis is a key metabolic pathway utilized by some cancer cells to support proliferation, particularly under hypoxic conditions or when mitochondrial function is impaired. In this pathway, glutamine-derived α-ketoglutarate is reductively carboxylated to isocitrate by IDH1, a reaction that consumes NADPH. The resulting citrate can then be used for the synthesis of lipids and other macromolecules. By inhibiting WT IDH1, (R,R)-GSK321 can disrupt this metabolic route.





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Reductive Glutaminolysis Pathway Inhibition



Experimental Protocols

Detailed experimental protocols for the characterization of **(R,R)-GSK321** are based on established methods for assessing IDH1 inhibition.

Biochemical Assay for WT IDH1 Inhibition

This protocol is adapted from general procedures for measuring IDH1 activity by monitoring the consumption of NADPH.

Objective: To determine the IC50 value of (R,R)-GSK321 against purified WT IDH1 enzyme.

Materials:

- Purified recombinant human WT IDH1 enzyme
- (R,R)-GSK321
- α-ketoglutarate (α-KG)
- β-Nicotinamide adenine dinucleotide phosphate (NADPH)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
- 384-well assay plates
- Plate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a serial dilution of (R,R)-GSK321 in DMSO, and then dilute further into the assay buffer to the desired final concentrations.
- Add a solution of WT IDH1 enzyme to the wells of the 384-well plate.
- Add the diluted (R,R)-GSK321 or vehicle (DMSO) control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

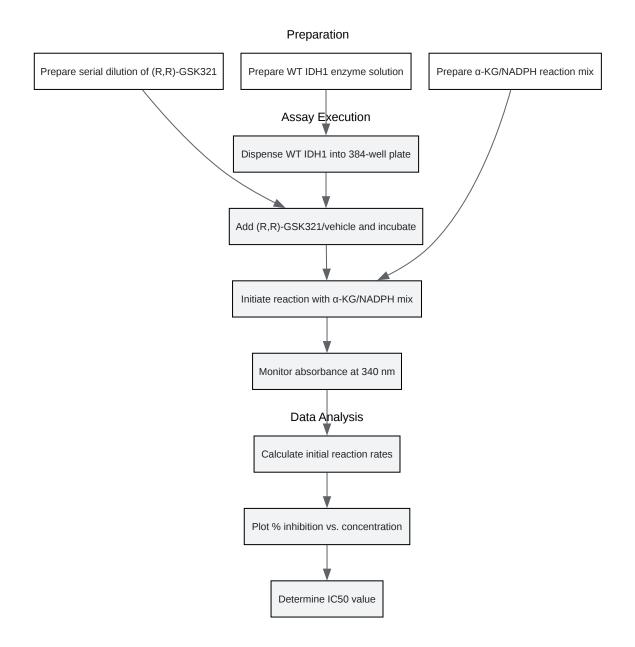




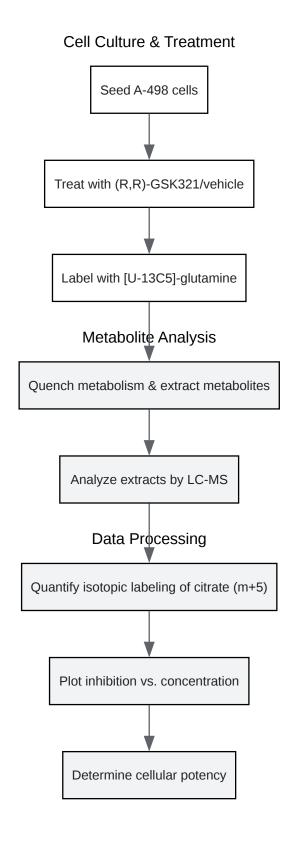


- Initiate the enzymatic reaction by adding a mixture of α -KG and NADPH to each well.
- Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
- Calculate the initial reaction rates and plot the percent inhibition as a function of the (R,R)-GSK321 concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.









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